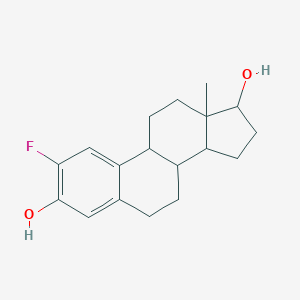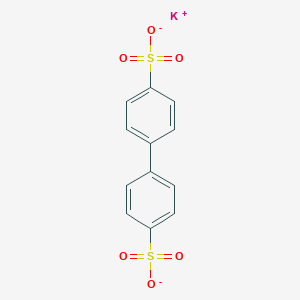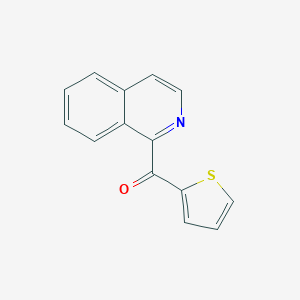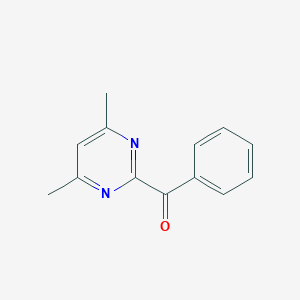![molecular formula C19H19NO B231095 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylspiro[cyclohexane-1,3'-indole]-2'-one, also known as PSI, is a synthetic compound that has been used in various scientific research studies. It is a spiroindoline derivative that has shown potential as a biological tool due to its unique structure and properties. In
Mechanism Of Action
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one acts as a competitive inhibitor of ATP binding to kinases, which results in the inhibition of kinase activity. It has also been shown to inhibit the activity of phosphatases by binding to the active site and preventing the dephosphorylation of target proteins. In addition, 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one has been found to modulate the activity of G protein-coupled receptors by binding to the allosteric site and stabilizing the receptor in a specific conformation.
Biochemical And Physiological Effects
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. It has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one in lab experiments is its unique structure and properties, which allow for selective binding to certain proteins and modulation of their activity. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are many potential future directions for the use of 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one in scientific research. One area of interest is the development of new drugs that target specific kinases or phosphatases involved in various diseases, such as cancer and Alzheimer's disease. Another area of interest is the development of new chemical tools for studying the function of G protein-coupled receptors. Additionally, the synthesis of new spiroindoline derivatives with improved properties and selectivity is an area of ongoing research.
Synthesis Methods
The synthesis of 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one involves a multistep process starting from the reaction of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitrocyclohexenone. This intermediate is then reduced to 2-amino-cyclohexenone, which undergoes a cyclization reaction with indole-2-carboxylic acid to form 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one. The final product is isolated and purified using column chromatography.
Scientific Research Applications
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one has been used in various scientific research studies, including drug discovery, chemical biology, and medicinal chemistry. It has shown potential as a biological tool due to its ability to selectively bind to certain proteins and modulate their activity. 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one has been used to study the mechanism of action of various enzymes and receptors, including kinases, phosphatases, and G protein-coupled receptors.
properties
Product Name |
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one |
|---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1//'-phenylspiro[cyclohexane-1,3//'-indole]-2//'-one |
InChI |
InChI=1S/C19H19NO/c21-18-19(13-7-2-8-14-19)16-11-5-6-12-17(16)20(18)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2 |
InChI Key |
CLZOHERLTMMAJJ-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC2(CC1)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



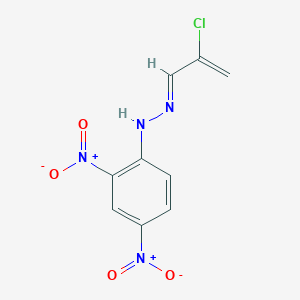

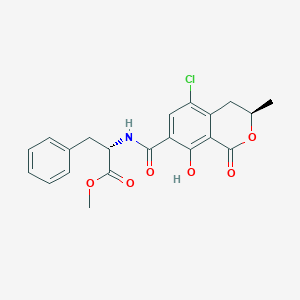
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
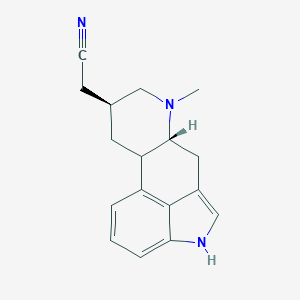
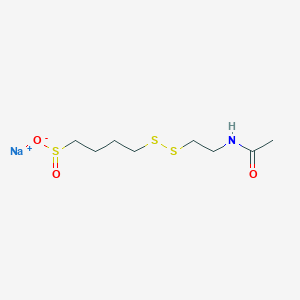
![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
